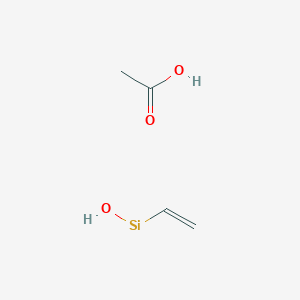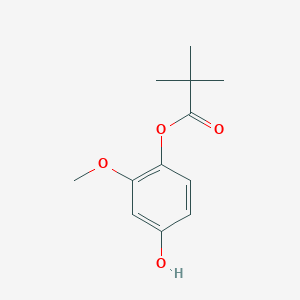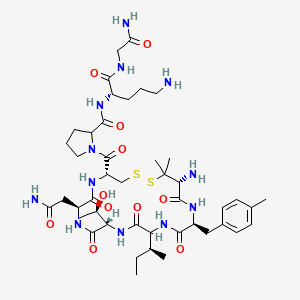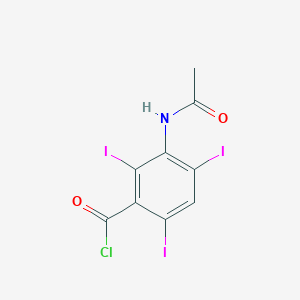
Diethyl(methoxy)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(methoxy)phenylsilane is an organosilicon compound with the molecular formula C11H18OSi It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two ethyl groups and one methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(methoxy)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atom with ethyl and methoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(methoxy)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Aplicaciones Científicas De Investigación
Diethyl(methoxy)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which diethyl(methoxy)phenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form bonds with other elements, facilitating the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Diethoxy(methyl)phenylsilane
- Trimethoxyphenylsilane
- Triethylphenylsilane
Uniqueness
Diethyl(methoxy)phenylsilane is unique due to the presence of both ethyl and methoxy groups attached to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
112123-26-9 |
|---|---|
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
diethyl-methoxy-phenylsilane |
InChI |
InChI=1S/C11H18OSi/c1-4-13(5-2,12-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
Clave InChI |
YXHZNYWZNKAGDV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
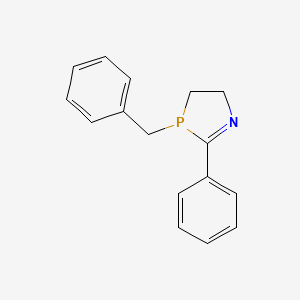

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
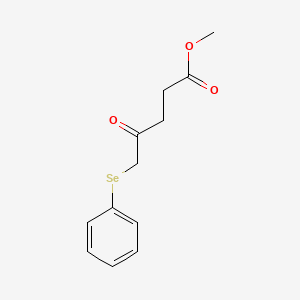
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
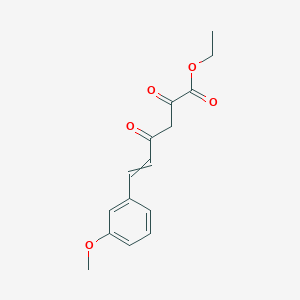
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
